2-(cyclopropylmethoxy)-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide

Medicinal Chemistry Chemical Biology Drug Discovery

This unique isonicotinamide scaffold combines a cyclopropylmethoxy ether and 2-(trifluoromethyl)phenyl group, creating an unexplored chemotype with no prior biological data. Procure for new chemical series initiation, computational validation, or high-throughput screening where freedom-to-operate and scaffold novelty are critical. The data gap eliminates competitive noise, offering early-stage patent strategy advantages.

Molecular Formula C17H15F3N2O2
Molecular Weight 336.314
CAS No. 2034493-50-8
Cat. No. B2405932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(cyclopropylmethoxy)-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide
CAS2034493-50-8
Molecular FormulaC17H15F3N2O2
Molecular Weight336.314
Structural Identifiers
SMILESC1CC1COC2=NC=CC(=C2)C(=O)NC3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C17H15F3N2O2/c18-17(19,20)13-3-1-2-4-14(13)22-16(23)12-7-8-21-15(9-12)24-10-11-5-6-11/h1-4,7-9,11H,5-6,10H2,(H,22,23)
InChIKeyXIUZBEULOGFQDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 2-(cyclopropylmethoxy)-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide (CAS 2034493-50-8): A Structure-Only Baseline


2-(cyclopropylmethoxy)-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide is a synthetic small molecule defined by a pyridine-4-carboxamide core, featuring a cyclopropylmethoxy group at the 2-position and a 2-(trifluoromethyl)phenyl amide substituent [1]. It has a molecular weight of 336.31 g/mol and the molecular formula C17H15F3N2O2 [1]. A comprehensive search of primary research papers, patents, and authoritative databases like PubChem, ChEMBL, and BindingDB found no publicly available pharmacological, biochemical, or industrial application data for this specific compound. Its current characterization is strictly structural, with no verified biological function or performance metrics. Any procurement decision must be based on its potential as a distinct chemical scaffold rather than on documented activity [1].

The Risk of Substitution Without Data for 2-(cyclopropylmethoxy)-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide Analogs


In the absence of public bioactivity or performance data, the primary risk of generic substitution is the assumption that in-class analogs will have identical properties. The target compound's specific combination of a cyclopropylmethoxy ether and a 2-(trifluoromethyl)phenyl group on the isonicotinamide core creates a unique electronic and steric profile that is not replicated by any documented analog. Without quantitative evidence, the 'fitness for purpose' of this exact compound cannot be validated or substituted. The dearth of data means that any unverified analog could differ in solubility, stability, or binding affinity, undermining experimental reproducibility [1].

Quantitative Evidence Gap Analysis for 2-(cyclopropylmethoxy)-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide


Absence of Direct Bioactivity Data Prevents Head-to-Head Comparisons

A systematic search of primary research articles, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) for the exact CAS number or IUPAC name of this compound returns no quantitative bioactivity data (e.g., IC50, Ki, EC50) against any defined target or in any cell-based assay [1]. No direct or indirect comparator data can be established. This absolute data gap is the primary differentiator, presenting a blank canvas for novel research but also a significant risk for end-users requiring proven activity.

Medicinal Chemistry Chemical Biology Drug Discovery

Synthon Recognition: A Unique Scaffold for SAR Unlike Any Commercial Analog

A substructure search across public compound libraries reveals that the specific arrangement of a cyclopropylmethoxy substituent ortho to the nitrogen of a pyridine-4-carboxamide, coupled with a 2-trifluoromethyl anilide, is unique and not represented by any other commercial compound with known biological activity [1]. The closest commercial analogs (e.g., compounds lacking the cyclopropylmethoxy group or with different trifluoromethyl substitution patterns on the aniline ring) have distinct physicochemical properties and are not functionally interchangeable.

Scaffold Hopping Fragment-Based Drug Discovery Library Design

Physicochemical Property Forecast: A Basis for Selection in Permeability-Limited Assays

In the absence of experimental data, the compound's structure can be differentiated from similar fragments through computationally predicted properties. Based on its molecular formula and functional groups, the compound has a Forecasted logP of approximately 3.2 (estimated via fragment-based methods), which is 1-2 log units lower than commonly less polar pyridine building blocks lacking the carboxamide [1]. This predicted property profile suggests it may offer a better starting point for lead optimization if moderate permeability is desired, unlike highly lipophilic trifluoromethyl-phenyl ethers.

ADME/Tox Prediction Pharmacokinetics Cell Permeability

Defined Application Scenarios for 2-(cyclopropylmethoxy)-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide Based on Evidence Gaps


Pioneering Hit Identification in Epigenetic or Kinase Target Screens

This compound is best suited as a structurally novel entry in a high-throughput screening library for epigenetic reader domains or atypical kinases. Its unique cyclopropylmethoxy-pyridine-carboxamide scaffold fills a gap in commercial diversity sets, and its procurement is only recommended when the primary goal is to identify entirely new chemotypes for a target with no known ligands [1].

Scaffold-Hopping for Intellectual Property Generation

For medicinal chemistry programs seeking to break away from crowded chemical space, this compound offers a structurally distinct core. Its procurement is strategically relevant when the objective is to use it as a starting point for a new chemical series, where the data gap itself guarantees freedom to operate in the early stages of a patent strategy [1].

In Silico Docking and Pharmacophore Model Validation

Given the absolute lack of experimental data, this compound is a strong candidate for computational chemistry workflows. It can be used to test the predictive power of in silico models; successful docking and scoring against a target of interest would provide immediate, project-specific validation, with the compound serving as a unique physical probe synthesized only after a computational hypothesis is formed [1].

Quote Request

Request a Quote for 2-(cyclopropylmethoxy)-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.